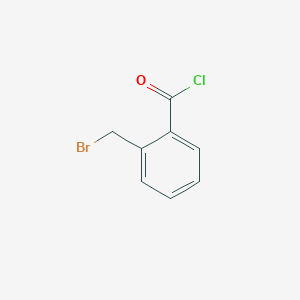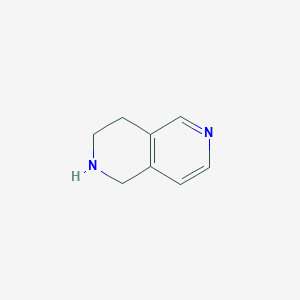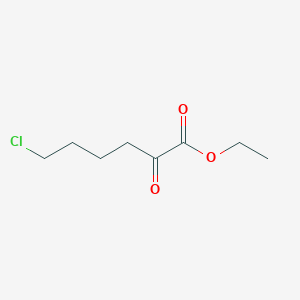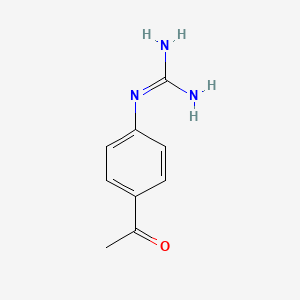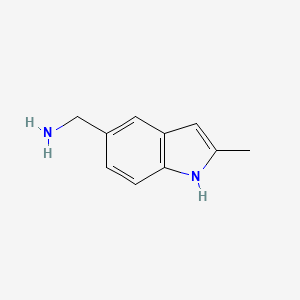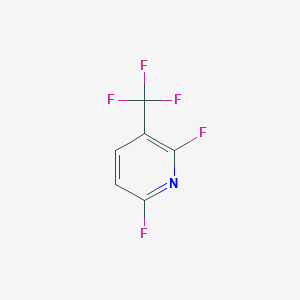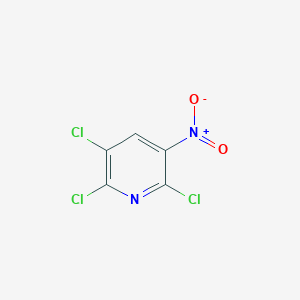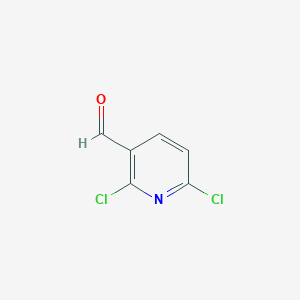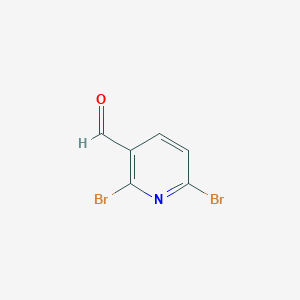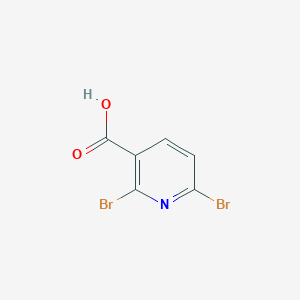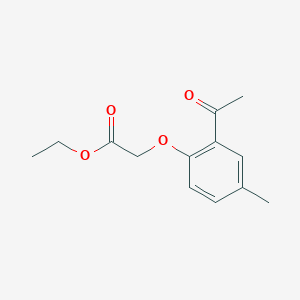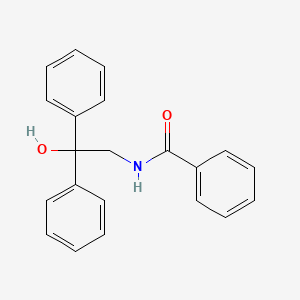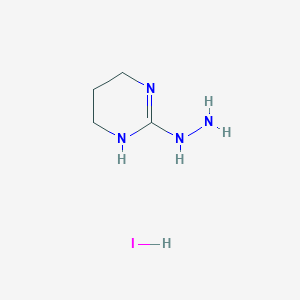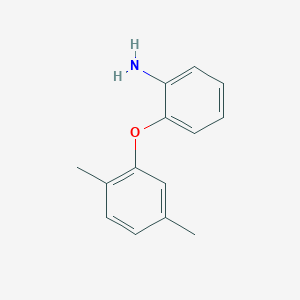
2-(2,5-Dimethylphenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethylphenoxy)aniline is a chemical compound used in scientific research . It has a molecular formula of C14H15NO and a molecular weight of 213.28 .
Molecular Structure Analysis
The molecular structure of 2-(2,5-Dimethylphenoxy)aniline consists of an amine group (NH2) attached to a benzene ring, which is further connected to a 2,5-dimethylphenoxy group .科学的研究の応用
Eco-Friendly Synthesis Techniques
A significant application of 2-(2,5-Dimethylphenoxy)aniline derivatives is found in the environmentally benign synthesis of pharmaceutical precursors. For example, a high-yielding, eco-friendly synthesis method for a precursor to Vortioxetine, a drug used for treating major depressive disorder, was developed. This method, which is free from transition metals, offers a greener alternative for large-scale production, involving reactions that work well in deep eutectic solvents, indicating its sustainable and scalable potential in pharmaceutical manufacturing (Zisopoulou et al., 2020).
Advanced Materials for Electronics
In the realm of materials science, derivatives of 2-(2,5-Dimethylphenoxy)aniline have been utilized to create novel classes of emitting amorphous molecular materials with bipolar character. These materials, characterized by intense fluorescence emission and the ability to form stable amorphous glasses at high temperatures, serve as excellent materials for organic electroluminescent devices, emitting multicolor light including white. Such properties make them suitable for a variety of applications in electronics, highlighting their potential in developing next-generation displays and lighting solutions (Doi et al., 2003).
Catalysis and Chemical Reactions
The compound has also found applications in catalysis, particularly in the synthesis and characterization of materials and reactions. For instance, monitoring ligand substitution in metal complexes with Bodipy-tagged diimines and NHC ligands involves derivatives of 2-(2,5-Dimethylphenoxy)aniline. These studies contribute to the understanding of fluorescent properties and reaction mechanisms in catalytically active metal complexes, which are crucial for developing more efficient and selective catalytic processes (Halter et al., 2019).
Polymer Chemistry
Furthermore, the synthesis and characterization of soluble conducting polymers involving 2-(2,5-Dimethylphenoxy)aniline derivatives underscore their significance in polymer chemistry. These copolymers exhibit variations in redox characteristics and solubility, which can be tuned for specific applications in electronics and materials science, reflecting the versatility of these compounds in designing new materials with tailored properties (Huang et al., 2003).
特性
IUPAC Name |
2-(2,5-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-8-11(2)14(9-10)16-13-6-4-3-5-12(13)15/h3-9H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIKPEMBANVXCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenoxy)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

